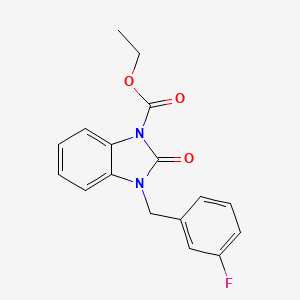

ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. The structure includes a 3-fluorobenzyl substituent at position 3 and an ethyl carboxylate group at position 1. Benzimidazole derivatives are widely studied for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name |

ethyl 3-[(3-fluorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-2-23-17(22)20-15-9-4-3-8-14(15)19(16(20)21)11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCGQXKYDSAHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of 3-fluorobenzylamine with ethyl 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced benzimidazole compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has garnered attention for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit activities such as:

- Antimicrobial : The benzimidazole derivatives are known for their ability to combat bacterial and fungal infections.

- Antiviral : Some studies suggest that these compounds may inhibit viral replication.

- Anticancer : The compound's structure suggests it might interact with cellular mechanisms involved in cancer progression.

Prodrug Potential

The presence of the carbonyl group and the ethoxycarbonyl substituent indicates that this compound may function as a prodrug. Prodrugs are inactive precursors that are metabolized into active drugs within the body. This characteristic is significant as it can enhance the bioavailability and efficacy of therapeutic agents.

The mechanism of action for ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate likely involves interaction with biological targets such as enzymes or receptors. The planar structure of the benzimidazole moiety allows it to effectively bind to various biomolecules due to its ability to form hydrogen bonds.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Structural Differences :

- Substituent : A 3-phthalimidopropyl group replaces the 3-fluorobenzyl group.

- Molecular Formula : C21H19N3O5 (MW = 393.39) vs. C17H14FN2O3 (MW = 316.31) for the target compound.

- Crystallography :

- Synthesis : Prepared via alkylation of 1-ethoxycarbonyl-benzimidazol-2(3H)-one with N-(3-bromopropyl)phthalimide under mild conditions (DMF, K2CO3) .

Functional Implications :

- The bulky phthalimido group reduces solubility in polar solvents compared to the smaller 3-fluorobenzyl substituent.

Ethyl 6-Bromo-3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Structural Differences :

Functional Implications :

- The electron-withdrawing bromine and chlorine atoms increase molecular weight and may enhance halogen bonding in crystal structures.

- Dichlorobenzyl groups are associated with improved thermal stability but reduced aqueous solubility compared to fluorinated analogs.

2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid

Structural Differences :

Functional Implications :

- The absence of aromatic substituents (e.g., benzyl) simplifies the structure but may diminish target-binding affinity.

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance dipole interactions compared to chlorine or bromine analogs, influencing crystallization and bioactivity .

- Steric Considerations : Bulky substituents (e.g., phthalimido) reduce solubility but improve thermal stability, whereas smaller groups (e.g., fluorobenzyl) balance lipophilicity and reactivity.

- Pharmacological Potential: The ethyl carboxylate group in the target compound likely offers better metabolic stability than carboxylic acid derivatives, making it a more viable drug candidate .

Biological Activity

Ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Composition and Properties

The molecular formula of ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is with a molecular weight of approximately 314.32 g/mol. The compound features a unique structure that includes a 3-fluorobenzyl group, enhancing its biological activity and stability. The physical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 314.32 g/mol |

| Purity | >90% |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Density | 1.344 g/cm³ (predicted) |

| Boiling Point | 440.3 °C (predicted) |

The mechanism of action for ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the benzimidazole moiety allows for effective binding to various biomolecules due to its planar structure and ability to form hydrogen bonds. Similar compounds have demonstrated activities such as:

- Antimicrobial : Inhibition of bacterial growth.

- Antiviral : Suppression of viral replication.

- Anticancer : Induction of apoptosis in cancer cells.

Biological Activity

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. Ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has shown promising results in various studies:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. For example, it showed an inhibition zone diameter greater than that of standard antibiotics in certain assays.

Anticancer Properties

In cellular assays, ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has been evaluated for its anticancer effects. It was found to induce apoptosis in several cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and other diseases. For instance, it has shown potential as an inhibitor of alkaline phosphatase and other key enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 3-(3-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Activity Assessment : In vitro experiments indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibited alkaline phosphatase activity with an IC50 value indicating potent inhibitory action .

Q & A

Q. Advanced Research Focus

- Handling weak data : Apply SHELXL’s extinction correction and isotropic displacement parameters (U₅₀) for atoms with high thermal motion .

- Validation tools : Cross-check using Rᵢₙₜ (<0.05) and goodness-of-fit (S ≈ 1.0). For twinned crystals, employ twin-law refinement in SHELXL .

- Hydrogen placement : Constrain H atoms to parent atoms (C–H = 0.93–0.97 Å) and refine using riding models .

How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?

Q. Advanced Research Focus

- Hydrogen bonds : C–H···O interactions (2.50–2.70 Å) form dimeric motifs, while C–H···π contacts (3.30–3.50 Å) stabilize layered stacking along the crystallographic b-axis .

- Graph-set analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) for cyclic dimers) and predict supramolecular assembly .

- Thermal stability : Stronger H-bond networks correlate with higher melting points (>200°C) in DSC studies .

What computational approaches predict the compound’s pharmacological activity, and how do structural modifications alter bioactivity?

Q. Advanced Research Focus

- Docking studies : Target enzymes (e.g., kinases, proteases) using AutoDock Vina. The fluorobenzyl group enhances hydrophobic binding (ΔG ≈ -9.5 kcal/mol) .

- SAR analysis : Electron-withdrawing substituents (e.g., -F) at the benzyl position increase metabolic stability but may reduce solubility .

- ADMET profiling : Predict logP (~3.2) and CYP450 inhibition using SwissADME, highlighting potential for CNS penetration .

How can researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural validation?

Q. Advanced Research Focus

- NMR-XRD alignment : Compare dihedral angles from NOESY (for solution-state conformers) with XRD data to identify dynamic flexibility .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level and simulate NMR shifts (e.g., ¹⁹F NMR δ ≈ -115 ppm for fluorobenzyl) .

- Error analysis : Discrepancies >0.1 Å in bond lengths may indicate crystal packing effects vs. solution-state equilibria .

What analytical techniques are critical for purity assessment and byproduct identification during synthesis?

Q. Methodological Focus

- HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection (λ = 254 nm); purity >98% requires retention time alignment with standards .

- MS/MS fragmentation : Identify byproducts (e.g., de-ethylated derivatives, m/z 349.1) via ESI-MS in positive ion mode .

- TGA-MS : Monitor thermal decomposition (onset ~250°C) to detect volatile impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.